(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid
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Description
“(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid” is a chemical compound. It has a molecular formula of C19H19NO5 and a molecular weight of 341.363 . The compound is also known by registry numbers ZINC000001576233 .
Molecular Structure Analysis
The compound has a complex structure that includes a fluorenylmethyloxycarbonyl (Fmoc) group, a morpholine ring, and a carboxylic acid group . The Fmoc group is a common protecting group used in peptide synthesis. The morpholine ring is a common structural motif in many pharmaceuticals and agrochemicals.Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.363 . Other physical and chemical properties such as solubility, boiling point, and melting point were not found in the available resources.Scientific Research Applications
Synthesis of Peptides
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively utilized in the synthesis of peptides. The Fmoc solid phase peptide synthesis methodology has been significantly advanced by the development of various solid supports, linkages, and side chain protecting groups. These improvements have enabled the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under a wide range of conditions, offering unique opportunities for bioorganic chemistry (Fields & Noble, 2009).
Synthesis of Hydroxamic Acids
N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines undergo highly efficient condensation to facilitate the synthesis of N-substituted hydroxamic acids. These compounds are prepared via catalyzed N-alkylation and are used for creating structurally diverse N-substituted hydroxamic acids, showcasing the utility of fluoren-9-ylmethoxycarbonyl derivatives in medicinal chemistry applications (Mellor & Chan, 1997).
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is also used for the protection of hydroxy-groups alongside various acid- and base-labile protecting groups. This protection strategy allows for the selective removal of the Fmoc group without affecting other sensitive functional groups in the molecule. This characteristic makes it an essential tool in the synthesis of complex organic molecules, such as oligonucleotides and other biologically active compounds (Gioeli & Chattopadhyaya, 1982).
properties
IUPAC Name |
(2S,3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13-19(20(23)24)22(10-11-26-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARPCFHIMBUWFB-ORAYPTAESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid |
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